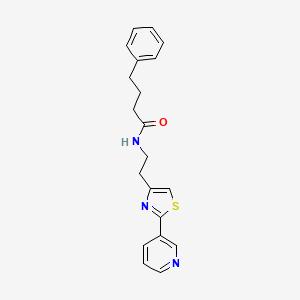![molecular formula C14H18N4O4S B2639042 1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 1903169-73-2](/img/structure/B2639042.png)
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is an organic compound with a unique structure combining multiple ring systems and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps:
Formation of the thieno[3,2-d]pyrimidinone core: : This can be achieved by cyclization reactions involving thiophene derivatives and various nitriles under basic conditions.
Substitution and coupling: : Following the core formation, various substituents can be introduced through alkylation or acylation reactions to attach the ethyl linker and the tetrahydrofuran moiety.
Urea formation: : The final step generally involves introducing the urea group through the reaction of the amine derivative with an isocyanate or a carbamate under controlled conditions.
Industrial Production Methods
For industrial-scale production, streamlined synthetic routes are developed to maximize yield and minimize costs. This often includes:
Optimization of reaction conditions: : Use of catalytic amounts of base or acid, temperature control, and solvent choice to enhance reaction efficiency.
Continuous flow chemistry: : Employing continuous flow reactors to improve reaction times and scalability.
Purification processes: : Utilizing chromatography and crystallization techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can participate in various chemical reactions including:
Oxidation: : The compound can be oxidized to form sulfoxides or sulfones.
Reduction: : It can undergo reduction, particularly at the pyrimidinone and thieno rings.
Substitution: : Nucleophilic substitution reactions can occur on the tetrahydrofuran ring or the urea nitrogen.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Mild reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophiles like alkoxides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products vary depending on the reaction type but often include:
Oxidation products: : Sulfoxides or sulfones.
Reduction products: : Reduced pyrimidinone or thieno derivatives.
Substitution products: : Corresponding alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules due to its multifunctional groups.
Biology: : Studied for its potential biochemical activity, possibly as an enzyme inhibitor.
Medicine: : Investigated for therapeutic applications, such as antimicrobial or anticancer properties, owing to its unique structural attributes.
Industry: : Can be used in the development of new materials with specific properties such as conductivity or stability.
Wirkmechanismus
The Mechanism by Which the Compound Exerts Its Effects
1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea’s mechanism of action is largely determined by its ability to interact with biological macromolecules.
Molecular Targets and Pathways Involved
Molecular Targets: : Potential targets include enzymes involved in metabolic pathways or DNA/RNA interactions due to its planar, aromatic structure.
Pathways Involved: : It may impact pathways like cell cycle regulation or signal transduction by inhibiting specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Comparing 1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea with similar compounds highlights its unique properties:
Similar Compounds: : Thieno[3,2-d]pyrimidinones, tetrahydrofuran-urea derivatives.
Unique Features: : The combination of thieno, pyrimidinone, tetrahydrofuran, and urea moieties is unique, offering diverse reactivity and potential biological activity.
This compound’s unique structural and functional aspects make it a valuable molecule for further research and application development. It brings together the complexity of organic synthesis with the potential for significant biological and industrial utility.
Eigenschaften
IUPAC Name |
1-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-12-11-10(3-7-23-11)17-14(21)18(12)5-4-15-13(20)16-8-9-2-1-6-22-9/h3,7,9H,1-2,4-6,8H2,(H,17,21)(H2,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJMNHDHRHGTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-1-(3-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638960.png)
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)




![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2638974.png)
![N-Ethyl-N-[2-oxo-2-(5-pyridin-4-yl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2638975.png)



![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)
![2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2638982.png)
